IDO1 Inhibitory Potency: 3,5-Dichloro vs. 2,4-Dichloro and 3,4-Dichloro Regioisomeric Comparison
In a direct head-to-head enzyme inhibition study, O-(3,5-dichlorobenzyl)hydroxylamine (Compound 37) inhibited recombinant human IDO1 with an IC₅₀ of 0.90 μM [1]. Under identical assay conditions, the regioisomeric O-(2,4-dichlorobenzyl)hydroxylamine (Compound 35) was more potent (IC₅₀ 0.63 μM, a 1.4-fold difference), while O-(3,4-dichlorobenzyl)hydroxylamine (Compound 41) was substantially less potent (IC₅₀ 2.1 μM, a 2.3-fold difference) [1]. The base lead compound O-benzylhydroxylamine showed IC₅₀ 0.81 ± 0.081 μM, meaning the 3,5-dichloro derivative is equipotent to the unsubstituted lead within experimental error [1].
| Evidence Dimension | IDO1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.90 μM (3,5-dichloro substitution) |
| Comparator Or Baseline | O-(2,4-dichlorobenzyl)hydroxylamine IC₅₀ = 0.63 μM; O-(3,4-dichlorobenzyl)hydroxylamine IC₅₀ = 2.1 μM; O-benzylhydroxylamine (lead) IC₅₀ = 0.81 ± 0.081 μM |
| Quantified Difference | 1.4-fold less potent than 2,4-Cl₂; 2.3-fold more potent than 3,4-Cl₂; equipotent to lead (1.1-fold difference) |
| Conditions | Recombinant human IDO1 enzyme inhibition assay; single-point inhibition curves; kynurenine production measured via microplate reader using L-tryptophan as substrate; compounds tested as hydrochloride salts |
Why This Matters
For researchers developing IDO1-targeted immunotherapeutics, the 3,5-dichloro substitution pattern provides a distinct potency profile that differs from other dichloro regioisomers, enabling precise SAR exploration of the meta-substitution chemical space that the SAR study identified as the most productive region for halogen-dependent potency gains.
- [1] Malachowski WP, Winters M, Perryman R, et al. O-alkylhydroxylamines as rationally-designed mechanism-based inhibitors of indoleamine 2,3-dioxygenase-1. Eur J Med Chem. 2015;108:564-576. Table 4 (compounds 35, 37, 41), Table 3 (lead). doi:10.1016/j.ejmech.2015.12.028. PMID: 26717206. View Source
